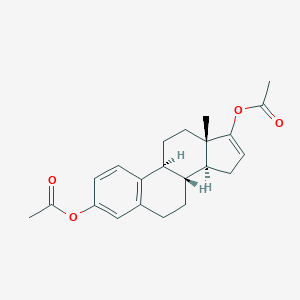

エストロンエノールジアセテート

説明

Synthesis Analysis

The synthesis of estrone derivatives, including estrone enol diacetate, often involves multi-step processes that allow for the stereoselective construction of steroidal rings. For example, one method includes a thermally induced electrocyclic ring opening followed by an exo-Diels–Alder cycloaddition, demonstrating the complexity and efficiency of modern synthetic strategies (Carreira & Gillespie, 2019). Another approach utilized Diels-Alder cycloaddition-cycloreversion as a key step, highlighting the diverse methodologies available for estrone synthesis (Takano, Moriya, & Ogasawara, 1992).

Molecular Structure Analysis

The molecular structure of estrone and its derivatives, including estrone enol diacetate, is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are among the techniques used to elucidate these structures, providing insights into the stereochemistry and functional groups essential for their activity (Pattenden, Gonzalez, McCulloch, Walter, & Woodhead, 2004).

Chemical Reactions and Properties

Estrone derivatives undergo various chemical reactions that modify their structure and properties. For instance, the synthesis of new estrone derivatives using excess oxalyl chloride shows the reactivity of estrone under different conditions, leading to the formation of chloro-oxo-acetic acid derivatives (Nahar, Sarker, Li, & Turner, 2004).

Physical Properties Analysis

The physical properties of estrone enol diacetate and related compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for understanding the behavior of these compounds in different environments and for their formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal in determining the biological activity and therapeutic potential of estrone derivatives. For example, modifications at specific positions on the estrone skeleton can significantly impact their inhibitory activity against certain enzymes, demonstrating the importance of chemical properties in drug design (Poirier, Chang, Azzi, Boivin, & Lin, 2006).

科学的研究の応用

抗癌活性

エストロンエノールジアセテートは、その潜在的な抗癌活性について研究されてきました。 ある研究では、エストロン誘導体をCu(I)触媒によるアジド-アルキン環化付加反応によってヘテロダイマーに結合させた . あるヘテロダイマーは、人間の付着性婦人科癌細胞株のパネルに対して著しい抗増殖活性を示した . 3つの子宮頸癌細胞株に対して、蛍光二重染色とフローサイトメトリーによって顕著なアポトーシス効果が観察された .

ステロイドの生合成と全合成

エストロンエノールジアセテートは、ステロイドの生合成と全合成に使用できます . エストロンのB環は、6員環に1つのC=C結合を含み、熱環化付加合成が可能になります . 分子内ディールス・アルダー反応は、前駆体からエストロンを生成する可能性があります .

薬物開発

エストロンエノールジアセテートのような天然物の構造改変は、選択的に作用する薬物候補を開発するための優れた機会を提供します . 天然物ハイブリッドは、特定の化合物群を表しています。 異なる分子実体から構築されたハイブリッドの成分は、副作用を減らした相乗作用をもたらす可能性があります .

ステロイドホモまたはヘテロダイマー

ステロイドホモまたはヘテロダイマーは、潜在的に高い抗癌効果があるため、特別な注目に値します . 最近報告された抗増殖コア修飾エストロン誘導体に触発されて、これらはヘテロダイマーに結合しました

作用機序

- Estrone enol diacetate primarily targets cells that express estrogen receptors. These include tissues in the female reproductive tract, mammary glands, hypothalamus, and pituitary gland .

Target of Action

Mode of Action

特性

IUPAC Name |

[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,9,12,18-20H,4,6,8,10-11H2,1-3H3/t18-,19-,20+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJNGUPMJAHAND-JBPLPALLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20592-42-1 | |

| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol, 3,17-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20592-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10),16-tetraene-3,17-diol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

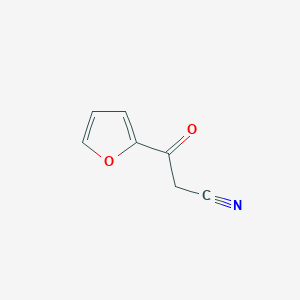

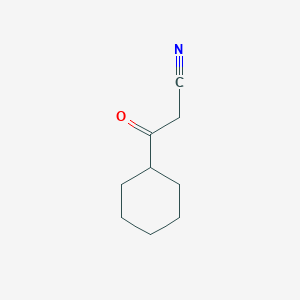

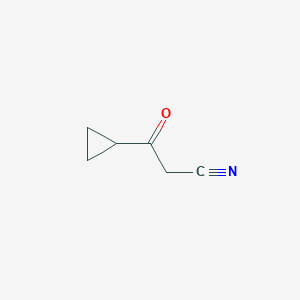

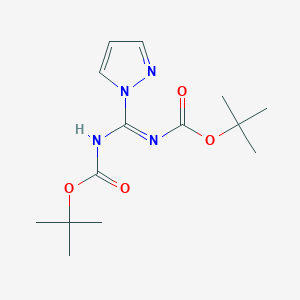

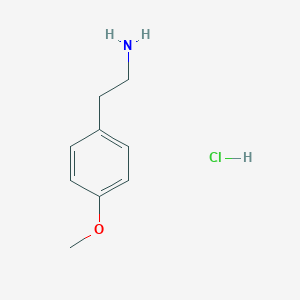

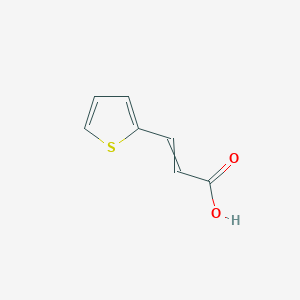

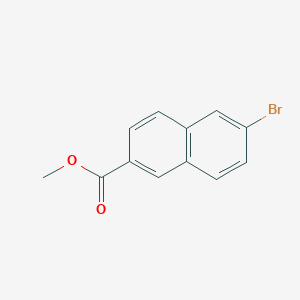

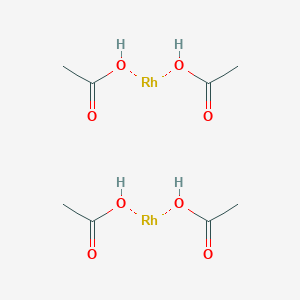

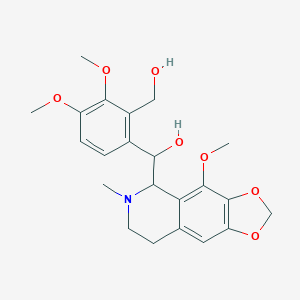

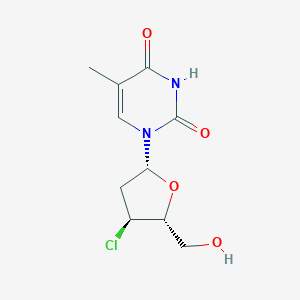

Feasible Synthetic Routes

Q & A

Q1: What is the role of Estrone enol diacetate in synthesizing radiolabeled estradiol derivatives for imaging?

A1: Estrone enol diacetate serves as a crucial starting material in the synthesis of 16 α-[77Br]-bromoestradiol-17 β (3a). [] The process involves bromination of Estrone enol diacetate with Na77Br and hydrogen peroxide-acetic acid, followed by reduction using lithium aluminum hydride. This results in a mixture of 16 α-[77Br]-bromoestradiol-17 β (3a) and its 17 α epimer (3b). The desired 16 α-[77Br]-bromoestradiol-17 β (3a) is then isolated using HPLC. This radiolabeled estradiol derivative exhibits high affinity for estrogen receptors and can be utilized for imaging mammary tumors. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)